molecular formula C11H13NO5 B7972690 Benzoic acid,3-butoxy-4-nitro-

Benzoic acid,3-butoxy-4-nitro-

Cat. No. B7972690
M. Wt: 239.22 g/mol
InChI Key: IUAAUXYNDUSCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,3-butoxy-4-nitro- is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid,3-butoxy-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid,3-butoxy-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Luminescent Properties of Lanthanide Coordination Compounds : Research by Sivakumar et al. (2010) investigated lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including a nitro-substituted variant. They found that electron-withdrawing substituents like nitro groups can affect the photophysical properties of these compounds, particularly influencing luminescence efficiency (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Nitrodecarboxylation of Aromatic Acids : A study by Das, Sinha, and Roy (2002) described a nitrodecarboxylation reaction involving aromatic alpha,beta-unsaturated carboxylic acids and ring-activated benzoic acids. This process, using nitric acid, could potentially be applied to nitrobenzoic acids (Das, Sinha, & Roy, 2002).

  • Magnetism of Nitroxide-Benzoic Acids : The work of Baskett and Lahti (2005) on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid revealed interesting properties, such as the formation of chains of nitroxide to aryl CH contacts and antiferromagnetic behavior at lower temperatures. These findings may extend to structurally similar nitrobenzoic acids (Baskett & Lahti, 2005).

  • Drug Development and Tumor Cell Migration Inhibition : Li et al. (2010) explored the effects of 4-methyl-3-nitro-benzoic acid on tumor cells. They found it to be effective in inhibiting cell migration and tumor growth in mice, suggesting potential applications in cancer treatment (Li, Zhang, Guo, Zhang, Zhao, Zhang, & Niu, 2010).

  • Synthesis of Peptide Amides : Hammer et al. (2009) developed a method for the synthesis of peptide amides using 3-nitro-4-(N-protected aminomethyl)benzoic acids. This approach could be relevant for similar nitrobenzoic acid derivatives in peptide chemistry (Hammer, Albericio, Gera, & Bárány, 2009).

  • Dissociation Studies in Solvent Mixtures : Niazi and Ali (1990) examined the dissociation constants and conductivities of nitrobenzoic acids in water-acetonitrile mixtures. Such studies can provide insights into the behavior of benzoic acid derivatives in different solvents (Niazi & Ali, 1990).

properties

IUPAC Name

3-butoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-7-17-9-6-4-5-8(11(13)14)10(9)12(15)16/h4-6H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAAUXYNDUSCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid,3-butoxy-4-nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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